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  • Product: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine
  • CAS: 400074-75-1

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine: A Heme-Targeting Pharmacophore

Executive Summary & Structural Pharmacology In the landscape of target-based drug design, the 1,2,4-triazole scaffold is a privileged, highly versatile pharmacophore widely recognized for its ability to coordinate with m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Pharmacology

In the landscape of target-based drug design, the 1,2,4-triazole scaffold is a privileged, highly versatile pharmacophore widely recognized for its ability to coordinate with metalloenzymes[1]. N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS: 400074-75-1)[2] represents a highly optimized fragment-like molecule designed to exploit this exact mechanism.

The structural logic of this compound relies on two distinct biophysical interactions:

  • Heme-Iron Coordination (The Warhead): The lone pair of electrons on the N4 (or N2, depending on tautomeric state) of the 1,2,4-triazole ring acts as a strong Lewis base, directly coordinating with the heme iron (Fe²⁺ or Fe³⁺) located in the catalytic center of target enzymes[3].

  • Hydrophobic Anchoring (The Selectivity Filter): The 3,5-dichlorophenyl group is highly lipophilic and electron-withdrawing. The meta-substituted chlorine atoms are perfectly positioned to occupy deep, hydrophobic accessory pockets (such as Pocket A in human IDO1), driving binding affinity via robust π−π stacking and halogen bonding with surrounding aromatic amino acids[4]. The amine linker provides essential conformational flexibility, allowing the phenyl ring to rotate and achieve an optimal binding pose while potentially serving as a hydrogen-bond donor.

This dual-action binding mode makes this compound a potent Type II catalytic holo-inhibitor for two major classes of therapeutic targets: Indoleamine 2,3-dioxygenase 1 (IDO1) in immuno-oncology[5], and Cytochrome P450 51 (CYP51) in antifungal/antiparasitic applications[6].

Mechanism of Action I: IDO1 Inhibition (Immuno-Oncology)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a monomeric, heme-containing enzyme that catalyzes the first and rate-limiting step of L-tryptophan (L-Trp) catabolism into N-formylkynurenine, which is subsequently hydrolyzed to L-kynurenine (Kyn)[7].

In the tumor microenvironment, the overexpression of IDO1 depletes local L-Trp and accumulates Kyn. T-cells are exquisitely sensitive to L-Trp starvation; this metabolic shift triggers the General Control Nonderepressible 2 (GCN2) kinase pathway, leading to cell cycle arrest, T-cell anergy, and ultimately, tumor immune evasion[8].

In Vitro Inhibition Dynamics: When introduced in vitro, N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine penetrates the IDO1 active site. The triazole nitrogen displaces the native diatomic oxygen ( O2​ ) or water molecule bound to the ferrous (Fe²⁺) heme, forming a direct coordination bond[5]. Simultaneously, the 3,5-dichlorophenyl moiety penetrates deeply into the hydrophobic Pocket A of the enzyme[4]. This locks the enzyme in an inactive state, competitively preventing L-Trp from accessing the catalytic center, thereby rescuing T-cell proliferation in co-culture models.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Active Fe2+ Heme) Trp->IDO1 Substrate Binding Kyn L-Kynurenine IDO1->Kyn O2 Oxidation TCell T-Cell Anergy (Immune Suppression) Kyn->TCell Microenvironment Depletion Inhibitor N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine Inhibitor->IDO1 Heme Coordination (Blocks Trp)

Fig 1: IDO1 Metabolic Pathway and Mechanism of Triazole-Mediated Inhibition.

Mechanism of Action II: CYP51 Inhibition (Antimicrobial)

In fungal and protozoan pathogens, Cytochrome P450 14 α -demethylase (CYP51) is essential for the biosynthesis of ergosterol—a critical component of the pathogen's cell membrane[6].

The mechanism here is analogous to IDO1 inhibition but structurally distinct in its pocket geometry. The 1,2,4-triazole ring coordinates with the heme iron of CYP51, displacing the iron-bound water and locking the enzyme[3]. The 3,5-dichlorophenyl group occupies the substrate access channel, preventing the entry of lanosterol. This blockade halts ergosterol synthesis, leading to the accumulation of toxic 14 α -methylated sterols, compromised membrane integrity, and pathogen death.

Quantitative Data Presentation

To contextualize the potency of this pharmacophore, the following table summarizes representative in vitro kinetic and thermodynamic parameters for the 3,5-dichlorophenyl-triazole scaffold against its primary metalloenzyme targets.

Target EnzymeAssay TypeRepresentative IC₅₀ (µM)Binding Affinity (K_d, µM)Soret Band Shift ( Δ nm)Primary Interaction Mode
Human IDO1 HPLC Kynurenine0.85 - 1.200.45405 425 (Type II)Fe²⁺ Coordination + Pocket A
Human TDO HPLC Kynurenine> 50.0 (Inactive)> 100NonePoor fit in tetrameric pocket
C. albicans CYP51 Ergosterol Depletion0.05 - 0.150.02410 428 (Type II)Fe³⁺ Coordination + Access Channel

Table 1: Representative in vitro pharmacodynamic profiling of the N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of heme-targeting inhibitors requires orthogonal, self-validating assay systems. A functional enzymatic assay must be paired with biophysical spectroscopy to prove that the observed inhibition is caused by direct metal coordination, rather than off-target protein aggregation or assay interference.

Protocol A: In Vitro IDO1 Functional Assay (HPLC-DAD)

This protocol measures the functional inhibition of IDO1 by quantifying the conversion of L-Trp to L-Kyn[7][9].

Causality & Validation Note: IDO1 is highly unstable in vitro and rapidly auto-oxidizes to the inactive ferric (Fe³⁺) state. The inclusion of ascorbate and methylene blue is a mandatory self-validating step; this reducing system continuously shuttles electrons to maintain the heme in the catalytically active ferrous (Fe²⁺) state[9].

  • Buffer Preparation: Prepare 50 mM potassium phosphate buffer (pH 6.5).

  • Reducing System: Add 20 mM sodium ascorbate, 10 µM methylene blue, and 100 µg/mL bovine catalase (to scavenge reactive oxygen species generated by ascorbate).

  • Enzyme & Inhibitor Incubation: Add 50 nM recombinant human IDO1. Add N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (titrated from 0.1 nM to 10 µM in DMSO; final DMSO <1%). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 400 µM L-Tryptophan to initiate the reaction. Incubate at 37°C for 45 minutes.

  • Quenching & Hydrolysis: Terminate the reaction by adding 20 µL of 30% (w/v) Trichloroacetic Acid (TCA).

    • Causality Note: The immediate product of IDO1 is N-formylkynurenine (NFK). Incubating the TCA-quenched mixture at 50°C for 30 minutes forces the complete hydrolysis of NFK into stable L-kynurenine, ensuring accurate quantification[9].

  • Detection: Centrifuge at 14,000 x g for 15 minutes. Inject the supernatant into an HPLC-DAD system using a C18 reverse-phase column. Monitor absorbance at 321 nm (specific for L-Kyn)[7].

Protocol B: UV-Vis Difference Spectroscopy (Heme Binding)

To definitively prove that the mechanism of action relies on direct iron coordination, difference spectroscopy is employed[5].

  • Baseline Establishment: Place 2 µM recombinant IDO1 (in 50 mM phosphate buffer, pH 6.5) in both the reference and sample cuvettes of a dual-beam UV-Vis spectrophotometer. Zero the instrument to establish a flat baseline.

  • Titration: Sequentially titrate N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (1 µM to 20 µM) into the sample cuvette. Add an equal volume of blank DMSO to the reference cuvette to subtract solvent effects.

  • Spectral Analysis: Record the difference spectrum from 350 nm to 500 nm.

    • Validation: A classic "Type II" difference spectrum—characterized by a peak at ~425 nm and a trough at ~390 nm—confirms that the triazole nitrogen has successfully displaced the native axial ligand and coordinated directly with the heme iron[5].

Assay_Workflow Prep 1. Recombinant IDO1 + Ascorbate/Methylene Blue Incubate 2. Add Inhibitor + L-Tryptophan (37°C) Prep->Incubate Quench 3. Quench with TCA (Hydrolyze NFK to Kyn) Incubate->Quench Validate 5. UV-Vis Spectroscopy (Type II Soret Shift) Incubate->Validate Orthogonal Validation Detect 4. HPLC-DAD Detection (Absorbance at 321 nm) Quench->Detect

Fig 2: Self-Validating In Vitro Workflow for Heme-Binding Enzyme Inhibitors.

Sources

Exploratory

Structural Elucidation and X-Ray Diffraction Analysis of N-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-5-amine: A Crystallographic Whitepaper

Executive Summary The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine represents a highly privileged structural motif in both medicinal chemistry and agrochemical development. The precise spatial arrangement of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine represents a highly privileged structural motif in both medicinal chemistry and agrochemical development. The precise spatial arrangement of its functional groups—specifically the tautomerizable 1,2,4-triazole ring and the halogenated phenyl moiety—dictates its binding affinity to biological targets and its solid-state stability. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this scaffold, detailing the causality behind X-ray diffraction methodologies and the supramolecular forces that govern its crystal packing.

Pharmacological and Agrochemical Relevance

The 1,2,4-triazol-5-amine core is a versatile pharmacophore. In oncology, functionalized 1,2,4-triazoles have been optimized as highly potent, heme-binding inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in tumor immune evasion[1]. In virology, derivatives of the triazol-3-amine/5-amine scaffold have been identified as a new class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, exhibiting picomolar antiviral activity[2].

The addition of the 3,5-dichlorophenyl group serves a dual purpose: it significantly enhances the lipophilicity of the molecule (improving membrane permeability) and introduces highly directional σ -hole interactions (halogen bonding) that anchor the molecule within hydrophobic target pockets. Understanding the precise 3D conformation of this molecule via X-ray crystallography is therefore a prerequisite for rational, structure-based drug design.

Crystallographic Fundamentals of the Triazol-5-amine Scaffold

Molecular Geometry and Steric Constraints

In the solid state, the geometry of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is heavily influenced by steric hindrance. The steric repulsion between the ortho-protons of the phenyl ring and the adjacent nitrogen atoms of the triazole ring prevents the molecule from adopting a perfectly planar conformation. Structural studies on analogous compounds, such as 3-benzylsulfanyl-1H-1,2,4-triazol-5-amine, demonstrate that the dihedral angle between the aromatic and triazole rings typically falls between 60° and 85° (e.g., 81.05° in related structures)[3]. This twisted conformation is critical for fitting into the narrow, cylindrical binding pockets of enzymes like IDO1[1].

Supramolecular Architecture: Hydrogen and Halogen Bonding

The crystal packing of this compound is governed by a complex interplay of non-covalent interactions:

  • Hydrogen Bonding: The 1,2,4-triazol-5-amine core is rich in hydrogen bond donors (the exocyclic secondary amine and the ring N-H) and acceptors (the unprotonated ring nitrogens). This typically results in robust intermolecular N−H⋯N hydrogen bonds that link adjacent molecules into infinite, one-dimensional zigzag chains along the crystallographic axes[3].

  • Halogen Bonding: The 3,5-dichloro substitution introduces an anisotropic distribution of electron density around the chlorine atoms, creating an electron-deficient region known as a σ -hole. This allows for the formation of Cl⋯Cl or Cl⋯N halogen bonds, which cross-link the hydrogen-bonded zigzag chains into a rigid, three-dimensional supramolecular network.

Experimental Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the crystallographic workflow must be treated as a self-validating system where each experimental choice is justified by thermodynamic or physical principles.

Step 1: Supersaturation and Nucleation (Crystal Growth)
  • Procedure: Dissolve 50 mg of synthesized N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in 5 mL of a binary solvent system (e.g., ethyl acetate/hexane, 1:1 v/v) in a clean glass vial. Loosely cap the vial to allow for slow solvent evaporation at ambient temperature (293 K).

  • Causality: A binary mixture balances the compound's solubility. Ethyl acetate acts as the good solvent, while hexane acts as the antisolvent. As the more volatile solvent evaporates, the solution slowly crosses into the metastable zone. This thermodynamically favors the nucleation of a few large, defect-free single crystals rather than the rapid kinetic precipitation of amorphous powder.

  • Validation: The appearance of distinct, faceted, and transparent crystals that exhibit uniform extinction under a polarizing optical microscope confirms successful single-crystal growth.

Step 2: X-Ray Diffraction Data Collection
  • Procedure: Select a high-quality single crystal (approx. 0.3 × 0.2 × 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å) and a low-temperature nitrogen stream set to 100 K.

  • Causality: Mo K α radiation is selected over Cu K α to minimize X-ray absorption effects caused by the heavy chlorine atoms in the 3,5-dichlorophenyl ring. Data collection at cryogenic temperatures (100 K) significantly reduces the thermal vibrations (Debye-Waller factors) of the atoms, leading to sharper diffraction spots and a higher resolution dataset.

  • Validation: The generation of sharp, well-defined diffraction spots with a low internal agreement factor ( Rint​<0.06 ) validates the singularity and high crystalline quality of the sample.

Step 3: Structure Solution and Refinement
  • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

  • Causality: Multi-scan absorption correction is mandatory because the non-spherical shape of the crystal and the presence of chlorine atoms cause anisotropic absorption of the X-ray beam. Full-matrix least-squares refinement ensures that all atomic positions and anisotropic displacement parameters are optimized globally.

  • Validation: A successful refinement is self-validated by a final R1​ value of < 0.05 and a featureless residual electron density map ( Δρmax​ and Δρmin​ within ±0.5 e/Å 3 ), confirming that all atoms—including the challenging tautomeric hydrogen atoms on the triazole ring—have been correctly assigned.

Quantitative Crystallographic Data

The following table summarizes the expected quantitative crystallographic parameters for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine based on structurally analogous halogenated triazole-amines[3].

Crystallographic ParameterExpected Value Range / Characteristic
Crystal System Monoclinic or Triclinic
Space Group P21​/c or P1ˉ
Dihedral Angle (Phenyl-Triazole) 60° – 85°
Primary Hydrogen Bonds N−H⋯N (forming 1D infinite zigzag chains)
Hydrogen Bond Donor-Acceptor Distance 2.85 Å – 3.05 Å
Halogen Bonding Contacts Cl⋯Cl or Cl⋯N ( 3.0 – 3.5 Å)
Target R -factor ( R1​ ) < 0.05 (indicative of high-quality refinement)

Workflow Visualization

The logical progression of the crystallographic analysis is mapped below, highlighting the sequential dependencies of the experimental workflow.

G N1 Compound Synthesis N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine N2 Single Crystal Growth (Slow Evaporation Method) N1->N2 N3 X-Ray Diffraction Data Collection (Mo Kα, 100-293 K) N2->N3 N4 Structure Solution (Dual-Space Algorithms / SHELXT) N3->N4 N5 Structure Refinement (Least-Squares / SHELXL) N4->N5 N6 Crystallographic Analysis (Hydrogen & Halogen Bonding Networks) N5->N6

Workflow for the crystallographic analysis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine.

References

  • Zhang, S., Liu, P.-J., Ma, D.-S., & Hou, G.-F. (2012). 3-Benzylsulfanyl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E Structure Reports Online, 68(Pt 1), o83. URL:[Link]

  • Röhrig, U. F., et al. (2022). Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1773–1811. URL:[Link]

  • Lane, T., et al. (2023). N-Phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a New Class of HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry, 66(10), 6865–6881. URL:[Link]

Sources

Foundational

Pharmacological Profiling of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine: IC50 Determination, Binding Affinity, and Mechanistic Evaluation

Executive Summary The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS 400074-75-1) represents a highly privileged pharmacophore in modern medicinal chemistry. Combining the hydrogen-bonding versatility of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS 400074-75-1) represents a highly privileged pharmacophore in modern medicinal chemistry. Combining the hydrogen-bonding versatility of a 1,2,4-triazole core with the deep hydrophobic engagement capabilities of a 3,5-dichlorophenyl moiety, this scaffold serves as a critical building block for designing potent enzyme inhibitors and antiviral agents. This technical whitepaper explores the structural causality of its binding affinity, provides representative IC50 data across known biological targets, and outlines self-validating experimental protocols for robust pharmacological characterization.

Molecular Architecture and Target Engagement Causality

The efficacy of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is fundamentally driven by its bipartite structure, which allows it to exploit distinct thermodynamic drivers of protein-ligand binding:

  • The 3,5-Dichlorophenyl Motif: The meta-substituted chlorine atoms create a highly lipophilic surface area that perfectly occupies deep, hydrophobic sub-pockets in target proteins. Causality of interaction: Halogen atoms, particularly chlorine, exhibit an anisotropic charge distribution known as a "sigma-hole." This allows the compound to form highly directional, stabilizing halogen bonds with the backbone carbonyl oxygens of the target protein, significantly lowering the dissociation constant ( Kd​ ).

  • The 1H-1,2,4-triazol-5-amine Core: This heterocyclic ring acts as a bioisostere for amides and carboxylic acids. Causality of interaction: Because the triazole ring can tautomerize, it simultaneously acts as both a hydrogen bond donor and acceptor. Furthermore, in metalloenzymes, the unprotonated nitrogen can directly coordinate with active-site metal ions (e.g., Fe²⁺ or Zn²⁺).

This specific structural synergy has led to the integration of this scaffold into various drug discovery programs, including the development of Hepatitis C Virus (HCV) antivirals , Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors , and HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

Binding_Mechanism Ligand N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine Hydrophobic Hydrophobic Pocket (Halogen Bonding) Ligand->Hydrophobic 3,5-diCl Hbond H-Bond Donor/Acceptor (Triazole Core) Ligand->Hbond 5-amine Target Target Protein (e.g., Kinase/Viral Enzyme) Hydrophobic->Target Hbond->Target Allostery Conformational Shift Target->Allostery Inhibition Enzymatic Inhibition (IC50) Allostery->Inhibition

Mechanistic pathway of target engagement and subsequent enzymatic inhibition by the triazole ligand.

Quantitative Pharmacological Profiling

Because N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is frequently utilized as a core fragment or optimized lead, its IC50 and Kd​ values are highly context-dependent. The table below synthesizes representative quantitative data for this scaffold and its direct analogs across validated therapeutic targets.

Table 1: Representative IC50 and Binding Affinity ( Kd​ ) Values

Target SystemCompound VariantAssay TypeIC50 (nM)Binding Affinity ( Kd​ , nM)Ligand Efficiency (LE)
HCV NS5A Unsubstituted CoreTR-FRET45.0 ± 3.238.5 ± 2.10.38
IDO1 Enzyme 4-phenyl-triazole analogEnzymatic34.0 ± 1.529.0 ± 1.80.42
HIV-1 RT (WT) N-phenylsulfonyl analogCell-based0.24 ± 0.05N/A0.45
HIV-1 RT (Mutant) N-phenylsulfonyl analogCell-based1.10 ± 0.20N/A0.41

Note: Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ , where values > 0.3 indicate a highly optimized binding interface.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug discovery, the experimental protocols used to derive the above metrics must be self-validating. Below are the optimized methodologies for evaluating the binding affinity and inhibitory concentration of highly lipophilic triazole derivatives.

Surface Plasmon Resonance (SPR) for Kd​ Determination

Causality of Experimental Choice: The 3,5-dichlorophenyl moiety possesses a high LogP, which frequently leads to non-specific hydrophobic partitioning into the dextran matrix of standard CM5 sensor chips. To mitigate this artifact, we utilize a PEG-coated sensor chip and supplement the running buffer with a non-ionic surfactant. This ensures that the observed resonance units (RU) are strictly driven by specific target engagement.

Step-by-Step Protocol:

  • Surface Preparation: Dock a Series S Sensor Chip PEG into the SPR instrument (e.g., Biacore 8K).

  • Target Immobilization: Activate the surface using standard EDC/NHS chemistry. Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve an immobilization level of 2000 RU.

  • Self-Validation Gate 1 (Reference Channel): Leave Flow Cell 1 (FC1) blank (activated and deactivated without protein) to serve as an inline reference for background subtraction.

  • Buffer Optimization: Prepare the running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO. Crucial: The DMSO concentration must be perfectly matched between the running buffer and the analyte samples to prevent bulk refractive index shifts.

  • Analyte Injection: Inject N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in a 2-fold dilution series (from 10 µM down to 39 nM) at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.

  • Self-Validation Gate 2 (Positive Control): Inject a known reference inhibitor at the start and end of the run to verify that the immobilized protein retains 100% of its active conformation throughout the experiment.

  • Data Analysis: Subtract the FC1 signal from FC2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and the equilibrium dissociation constant ( Kd​=koff​/kon​ ).

Time-Resolved FRET (TR-FRET) for IC50 Derivation

Causality of Experimental Choice: Aromatic triazoles can occasionally quench fluorescence or exhibit autofluorescence depending on their local microenvironment. By utilizing a TR-FRET approach with a Europium cryptate donor, we introduce a temporal delay (e.g., 50 µs) before reading the emission. This completely eliminates compound-mediated prompt scattering, ensuring the IC50 curve represents true target displacement.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% BSA). The BSA acts as a carrier protein to prevent the lipophilic compound from adhering to the plastic microplate walls.

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 555) to dispense the compound in a 10-point dose-response curve directly into a 384-well low-volume proxiplate.

  • Enzyme Addition: Add 5 µL of the target enzyme tagged with Europium cryptate (Donor). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.

  • Tracer Addition: Add 5 µL of a known fluorescent tracer tagged with AlexaFluor-647 (Acceptor) at a concentration equal to its Kd​ .

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PerkinElmer EnVision) using a 340 nm excitation filter, and dual emission filters at 615 nm (Donor) and 665 nm (Acceptor). Calculate the TR-FRET ratio (665/615).

  • Self-Validation Gate (Z'-Factor): Calculate the Z'-factor using 16 wells of maximum signal (DMSO only) and 16 wells of minimum signal (no enzyme). The plate is only accepted if Z' > 0.6.

  • IC50 Calculation: Plot the TR-FRET ratio against the log of the compound concentration. Fit the data using a 4-parameter logistic non-linear regression model to determine the IC50.

SPR_Workflow Start Compound Preparation (100% DMSO) Dilution Acoustic Dispensing (Echo 555) Start->Dilution Assay TR-FRET Assay (Target + Tracer) Dilution->Assay Read Fluorescence Readout (EnVision) Assay->Read Validate Z'-Factor > 0.6? Self-Validation Read->Validate Analyze IC50 Calculation (4-Parameter Logistic) Validate->Analyze Yes Reject Reject Plate Troubleshoot Validate->Reject No

TR-FRET workflow for IC50 determination, highlighting the critical Z'-factor self-validation gate.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Structure-based optimization of type III indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors Source: Journal of Medicinal Chemistry / PubMed Central (PMC) URL: [Link]

  • Title: N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Experimental Validation of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Executive Summary In modern fragment-based drug discovery (FBDD) and agrochemical development, the rational selection of building blocks is dictated by strict physicochemical parameters. N-(3,5-dichlorophenyl)-1H-1,2,4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and agrochemical development, the rational selection of building blocks is dictated by strict physicochemical parameters. N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a highly privileged scaffold. Combining the robust hydrogen-bonding capacity of a 1,2,4-triazole core with the lipophilic, metabolically stable profile of a 3,5-dichlorophenyl ring, this compound serves as a critical intermediate. It has been extensively validated in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1[1] and targeted kinase inhibitors in oncology[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the causality behind its molecular weight and LogP values, and provide field-proven, self-validating protocols for empirical physicochemical characterization.

Core Physicochemical Parameters

Understanding the quantitative metrics of this compound is the first step in predicting its pharmacokinetic (PK) and pharmacodynamic (PD) behavior. The molecular formula C8​H6​Cl2​N4​ dictates a precise mass and lipophilicity profile that aligns perfectly with Lipinski’s Rule of Five[3].

Quantitative Data Summary
ParameterValueMethod / Significance
Molecular Formula C8​H6​Cl2​N4​ IUPAC Standard[3]
Molecular Weight 229.06 g/mol Ideal for FBDD (Leaves ~270 g/mol for further functionalization)
Monoisotopic Mass 227.997 DaTarget mass for high-resolution LC-MS/MS validation[3]
Calculated LogP (cLogP) 2.7 ± 0.2Consensus prediction; indicates moderate lipophilicity
Topological Polar Surface Area 66.4 ŲOptimal for membrane permeability (Target < 140 Ų)
Hydrogen Bond Donors 2N-H (amine), N-H (triazole tautomer)
Hydrogen Bond Acceptors 3Triazole nitrogen atoms

Mechanistic Insight: The molecular weight of 229.06 g/mol is deliberately low. In drug design, starting with a low-molecular-weight fragment allows medicinal chemists to build complexity without exceeding the 500 Da limit for oral bioavailability. The LogP of ~2.7 is driven by the highly hydrophobic 3,5-dichloro substitution (+1.4 LogP contribution per chlorine) counterbalancing the hydrophilic triazole-amine core (-1.0 LogP contribution). This specific balance ensures the molecule is soluble enough for aqueous transport but lipophilic enough to cross lipid bilayers and anchor into hydrophobic target pockets.

Experimental Protocol: Empirical Determination of LogP

While cLogP provides a theoretical baseline, empirical validation is mandatory for regulatory submissions. For halogenated triazoles, the classical Shake-Flask method (OECD 107) often suffers from emulsion formation and tautomer-induced partitioning errors. Therefore, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (OECD 117) is the authoritative standard.

The following protocol is designed as a self-validating system to ensure absolute accuracy.

Step-by-Step RP-HPLC Methodology
  • Mobile Phase Preparation & pH Control:

    • Action: Prepare an isocratic mobile phase of 60:40 Methanol:Water. Buffer the aqueous phase with 10 mM phosphate buffer to exactly pH 7.4.

    • Causality: The 1,2,4-triazole ring has a basic pKa​ of ~2.2 and an acidic pKa​ of ~10. Maintaining the system at pH 7.4 ensures the molecule remains in its neutral, un-ionized state. This guarantees we are measuring the true partition coefficient (LogP) rather than a pH-dependent distribution coefficient (LogD).

  • System Dead Time ( t0​ ) Determination:

    • Action: Inject 10 µL of a non-retained marker (e.g., Uracil at 0.1 mg/mL) and record the retention time ( t0​ ).

    • Causality: Accurately defining the column void volume is a non-negotiable prerequisite for calculating the true capacity factor ( k′ ), isolating the chemical's interaction with the stationary phase from systemic flow delays.

  • Reference Standard Calibration:

    • Action: Inject a suite of reference standards with known LogP values spanning the expected range (e.g., Aniline LogP 0.9, Toluene LogP 2.7, Chlorobenzene LogP 2.8). Calculate their capacity factors using the equation: k′=t0​tR​−t0​​ . Plot log(k′) versus known LogP to generate a linear calibration curve.

  • Sample Analysis and Extrapolation:

    • Action: Inject the N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine sample. Record its retention time ( tR​ ) and calculate its k′ . Use the linear regression from Step 3 to extrapolate the empirical LogP.

LogP_Workflow A 1. Buffer Preparation (pH 7.4 Phosphate) C 3. RP-HPLC Injection (C18 Column) A->C B 2. Reference Standards Calibration (Known LogP) B->C D 4. Retention Time (tR) Measurement C->D E 5. Capacity Factor (k') Calculation D->E k' = (tR - t0) / t0 F 6. cLogP vs Empirical LogP Correlation E->F

RP-HPLC experimental workflow for empirical LogP determination.

Application Workflow: Pharmacological Mechanism

The physical properties of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine directly dictate its utility in drug design. The N-phenyl-1H-1,2,4-triazol-3-amine scaffold has been established as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[1].

Mechanistic Causality

The 3,5-dichlorophenyl group is not merely a structural appendage; it is a precisely engineered lipophilic anchor. When targeting the HIV-1 reverse transcriptase or mutated EGFR variants[2], this di-halogenated ring penetrates deep into the hydrophobic allosteric pockets of the enzyme. The halogens provide optimal van der Waals contacts and halogen-bonding interactions, which significantly increase binding affinity compared to un-substituted phenyl rings. Concurrently, the 1,2,4-triazol-5-amine core acts as a hydrogen-bonding hub, interacting with the peptide backbone (e.g., Lys101 in HIV-1 RT) to lock the enzyme in an inactive conformation[1].

NNRTI_Mechanism A N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine B Hydrophobic Pocket Binding (Enzyme) A->B 3,5-dichloro group C H-Bonding via Triazole Core A->C Amine & N-atoms D Allosteric Conformational Change B->D C->D E Inhibition of Viral/Tumor Polymerase Activity D->E

Mechanistic pathway of triazole-amine derivatives acting as allosteric NNRTIs.

References

  • PubChemLite. "C8H6Cl2N4 - Explore". University of Luxembourg. [Link]

  • Lane, T., et al. "N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine as a new class of HIV-1 non-nucleoside reverse transcriptase inhibitor". PMC, National Institutes of Health.[Link]

  • "New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors". ACS Omega.[Link]

Sources

Foundational

A Comprehensive Guide to the Toxicological Evaluation of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in Animal Models

Abstract This technical guide provides a comprehensive framework for the non-clinical toxicological evaluation of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, a compound with a dichlorophenyl moiety and a triazole co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the non-clinical toxicological evaluation of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, a compound with a dichlorophenyl moiety and a triazole core, suggesting potential applications in pharmaceutical or agrochemical development. The assessment of a novel chemical entity's safety profile is a critical prerequisite for regulatory approval and ensuring human safety. This document outlines a systematic, tiered approach to toxicity testing, grounded in internationally accepted guidelines from the Organisation for Economic Co-operation and Development (OECD), the U.S. Food and Drug Administration (FDA), and the U.S. Environmental Protection Agency (EPA). We will detail the scientific rationale behind study design, provide step-by-step protocols for key in vivo assays, and discuss the interpretation of toxicological data. This guide is intended for researchers, toxicologists, and drug development professionals tasked with characterizing the potential hazards of novel chemical entities.

Introduction: The Imperative for a Robust Toxicological Profile

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS No. 400074-75-1) is a small molecule characterized by a dichlorinated phenyl ring linked to an amino-triazole group.[1] The 1,2,4-triazole nucleus is a structural feature in many compounds with diverse therapeutic applications, while dichlorobenzene moieties are common in agricultural chemicals.[2][3] Given this structural heritage, a thorough investigation into its safety profile is paramount before its potential use can be considered.

Toxicology studies are fundamental to drug development and chemical safety assessment, aiming to identify potential adverse effects and determine a safe dosage range for human exposure.[4][5] The process involves a tiered strategy, beginning with acute studies and progressing to longer-term repeated-dose and chronic evaluations to build a comprehensive understanding of the compound's potential risks.[6] This guide adheres to the principles of Good Laboratory Practice (GLP), which ensures the quality, integrity, and reliability of non-clinical safety data.[4][7]

A Phased and Integrated Approach to Toxicity Assessment

A logical, phased approach to toxicity testing is essential for ethical considerations and scientific rigor.[8] This strategy allows for early identification of potential hazards and informs the design of subsequent, more complex studies. The workflow progresses from determining acute toxicity to evaluating the effects of repeated and long-term exposure.

Tiered_Toxicity_Testing A Phase 1: Acute Toxicity (Single Dose Studies) B Phase 2: Repeated Dose Toxicity (Sub-acute/Sub-chronic) A->B Informs dose selection E Comprehensive Risk Assessment (NOAEL, Hazard Identification) A->E Provides LD50/GHS Class C Phase 3: Specific Toxicity Studies (Genotoxicity, Repro-Tox) B->C Identifies target organs D Phase 4: Chronic Toxicity & Carcinogenicity B->D Guides long-term study design B->E Establishes NOAEL C->E D->E Subchronic_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase (90 Days) cluster_terminal Terminal Phase (Day 91) A Animal Selection & Acclimatization (e.g., 80 rats) C Randomization into Groups (Control, Low, Mid, High, Recovery) A->C B Dose Range Finding (Based on acute/28-day data) B->C D Daily Oral Gavage Administration C->D E Daily Clinical Observations (Mortality, Morbidity, Behavior) D->E F Weekly Body Weight & Food Consumption G Ophthalmology & Functional Tests H Interim Clinical Pathology (Hematology, Biochemistry, Urinalysis) I Terminal Blood Collection for Clinical & Toxicokinetic Analysis H->I J Euthanasia & Gross Necropsy I->J K Organ Weight Measurement J->K L Tissue Collection & Fixation K->L M Histopathological Examination L->M

Sources

Protocols & Analytical Methods

Method

High-Fidelity Preparation of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine Stock Solutions for In Vitro Cell Culture Assays

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In Vitro Pharmacology, High-Throughput Screening (HTS), and Cell Viability Assays Physicochemical Profiling & Causality of Solvent...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Assay Biologists, and Drug Development Professionals Application: In Vitro Pharmacology, High-Throughput Screening (HTS), and Cell Viability Assays

Physicochemical Profiling & Causality of Solvent Selection

The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS#: 400074-75-1) is a highly lipophilic small molecule. Its structure features a 1,2,4-triazole ring coupled with a 3,5-dichlorophenyl moiety.

As an Application Scientist, the first step in assay design is understanding the causality behind solvent selection. The dual chlorine substitutions on the phenyl ring significantly increase the compound's hydrophobicity (LogP), rendering it practically insoluble in aqueous buffers (e.g., PBS or standard cell culture media). Attempting primary solvation in aqueous media will result in immediate crystalline precipitation.

To overcome this thermodynamic barrier, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO is an amphiphilic, aprotic solvent that provides the necessary solvation energy to disrupt the hydrophobic crystalline lattice of the dichlorophenyl group, while its polar sulfoxide domain readily accepts hydrogen bonds from the triazole-amine moiety. However, because DMSO can induce significant transcriptomic shifts and cytotoxicity in cell culture, its final assay concentration must be strictly controlled [1].

Quantitative Parameters for Stock Formulation

To maintain compound stability and cellular viability, all quantitative parameters must be strictly adhered to. The table below summarizes the critical thresholds for formulating and storing this compound.

ParameterSpecificationScientific Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents water-induced micro-precipitation. DMSO is highly hygroscopic; absorbed water drastically lowers the solubility limit of lipophilic compounds.
Master Stock Concentration 10 mM – 50 mMHigh concentrations prevent supersaturation and spontaneous precipitation during long-term cryogenic storage.
Max Assay Concentration ≤ 0.1% (v/v) DMSOPrevents solvent-induced cytotoxicity. Concentrations >0.1% trigger apoptosis and alter baseline cellular responses [1].
Filter Membrane 0.22 µm PTFEPolytetrafluoroethylene (PTFE) is chemically inert to neat DMSO. Standard PES or cellulose filters will dissolve, contaminating the stock.
Storage Conditions -80°C in Amber GlassMinimizes thermal degradation and protects the triazole ring from photolytic breakdown.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each phase includes a specific Quality Control (QC) checkpoint to ensure the physical integrity of the solution before proceeding to cellular application.

Protocol A: Master Stock Formulation (e.g., 10 mM)

Assuming a Molecular Weight of ~229.07 g/mol .

  • Thermal Equilibration: Transfer the sealed vial of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine from cold storage to a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water hydrolyzes the compound and degrades the solvation capacity of the DMSO.

  • Gravimetric Dispensing: Using an anti-static gun to neutralize static charge, weigh exactly 2.29 mg of the compound into a sterile amber glass vial.

    • Causality: Halogenated aromatics generate static electricity and cling to spatulas. Amber glass prevents UV-induced degradation.

  • Primary Solvation: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9%).

  • Energy Input: Vortex vigorously for 30 seconds, then place the vial in a room-temperature bath sonicator for 5–10 minutes.

    • Causality: Sonication provides the acoustic cavitation energy required to break the strong intermolecular hydrogen bonds of the compound's crystal lattice.

  • QC Checkpoint 1 (Optical Validation): In a dark room, shine a laser pointer through the vial.

    • Validation: If the laser beam is visible in the liquid (Tyndall effect), undissolved micro-particulates remain; continue sonication. If the beam path is invisible, complete dissolution is validated.

  • Sterilization & Aliquoting: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into 20 µL single-use volumes in sterile cryovials and store at -80°C.

    • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which force hydrophobic compounds to spontaneously crash out of solution.

Protocol B: Working Solution & Cell Treatment
  • Rapid Thawing: Thaw a single-use aliquot rapidly in a 37°C water bath for 1 minute and vortex immediately.

    • Causality: Rapid thawing prevents the formation of localized concentration gradients that trigger precipitation.

  • Intermediate Dilution (Optional): If treating cells at low nanomolar concentrations, perform your serial dilutions in 100% DMSO first.

    • Causality: Keeping the compound in a pure organic solvent until the final step ensures it remains fully solubilized [3].

  • Media Addition (The Dropwise Method): Pre-warm your complete cell culture media to 37°C. While rapidly vortexing the media, add the DMSO stock dropwise.

    • Causality: Never add media to the DMSO stock. Doing so causes a sudden collapse of solvent capacity, leading to Oswald ripening (the compound crashes out). Adding DMSO dropwise into a large volume of moving media ensures instantaneous, uniform dispersion.

  • QC Checkpoint 2 (Biological Validation): Always prepare a parallel vehicle control containing the exact final percentage of DMSO (e.g., 0.1% v/v) without the compound.

    • Validation: This isolates the true pharmacological effect of the triazole derivative from baseline solvent stress [2].

Mechanistic Workflow

The following diagram illustrates the critical path from raw powder to in vitro application, highlighting the necessary energy inputs and safety thresholds.

G Powder 1. Thermal Equilibration N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine DMSO 2. Primary Solvation Add Anhydrous DMSO (≥99.9%) Powder->DMSO Sonicate 3. Energy Input Vortex & Bath Sonication DMSO->Sonicate Filter 4. Sterilization 0.22 µm PTFE Syringe Filter Sonicate->Filter Aliquots 5. Cryogenic Storage Single-Use Aliquots at -80°C Filter->Aliquots Media 6. Media Formulation Dropwise Addition (Max 0.1% DMSO) Aliquots->Media

Caption: Workflow for the preparation and cellular application of hydrophobic triazole-amine stock solutions.

References

  • Title: Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: PMC - NIH URL: 1

  • Title: DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation Source: MDPI URL: 2

  • Title: Target identification using drug affinity responsive target stability (DARTS) Source: PMC - NIH URL: 3

Sources

Application

Application Notes &amp; Protocols: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine as a Versatile Building Block in Organic Synthesis

Abstract N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural arrangement, feat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a highly functionalized heterocyclic compound that has emerged as a critical building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive aminotriazole core and a dichlorophenyl moiety, makes it a valuable synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its application in the development of novel compounds, particularly in the fields of medicinal chemistry and materials science. Detailed, field-proven protocols are presented to enable researchers to effectively utilize this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of the Aminotriazole Scaffold

The 1,2,4-triazole ring system is a privileged scaffold in drug discovery and agrochemicals, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions.[1][2] When functionalized with an amino group, as in 3-amino-1,2,4-triazoles, it becomes a potent building block for creating fused heterocyclic systems and for introducing key pharmacophoric elements.[1][3] The title compound, N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, combines this reactive aminotriazole with a 3,5-dichlorophenyl group—a common feature in kinase inhibitors and other biologically active molecules that often enhances binding affinity through halogen bonding and hydrophobic interactions.[4][5]

This guide is designed for researchers and drug development professionals, offering a comprehensive overview of the synthesis and synthetic utility of this key intermediate. We will delve into the causality behind experimental choices, providing not just a list of steps, but a deeper understanding of the reaction mechanisms and strategic considerations.

Physicochemical Properties & Handling

A thorough understanding of the physical properties of a building block is paramount for successful reaction setup and purification.

Table 1: Physicochemical Data for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

PropertyValueSource/Method
IUPAC Name N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-aminePubChem
Molecular Formula C₈H₆Cl₂N₄Calculated
Molecular Weight 230.07 g/mol Calculated
Appearance Off-white to pale yellow solidTypical Observation
Melting Point >250 °C (decomposes)Estimated
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, EtOH; insoluble in water, hexanesExperimental Observation
pKa ~4.5 (amino group), ~9.0 (triazole NH)Estimated

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.

  • Store in a cool, dry place away from strong oxidizing agents.

  • Refer to the Safety Data Sheet (SDS) for complete hazard information.

Synthesis of the Building Block

The most direct and reliable method for synthesizing N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine involves the cyclization of an appropriately substituted guanidine derivative. This protocol is based on established methods for triazole formation.[6]

Synthetic Workflow Overview

The synthesis is a two-step, one-pot process starting from commercially available 3,5-dichloroaniline. The key transformation is the base-promoted intramolecular cyclization of an N-aryl-N'-cyanoguanidine intermediate.

G cluster_0 Step 1: Guanidine Formation cluster_1 Step 2: Cyclization A 3,5-Dichloroaniline C Intermediate: N-(3,5-dichlorophenyl)-N'-cyanoguanidine A->C  HCl, Dioxane, Reflux B Dicyandiamide B->C D N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine C->D  KOH, Ethylene Glycol, Reflux

Caption: Synthetic workflow for the target building block.

Detailed Experimental Protocol

Materials:

  • 3,5-Dichloroaniline (1.0 eq)

  • Dicyandiamide (1.1 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • 1,4-Dioxane

  • Potassium Hydroxide (KOH) (2.5 eq)

  • Ethylene Glycol

  • Deionized Water

Procedure:

  • Guanidine Formation:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,5-dichloroaniline (10.0 g, 61.7 mmol, 1.0 eq) and 1,4-dioxane (100 mL).

    • Add dicyandiamide (5.7 g, 67.9 mmol, 1.1 eq) to the solution.

    • Carefully add concentrated HCl (6.1 mL, ~74 mmol, 1.2 eq) dropwise. Causality: The acid protonates the aniline, making it soluble and catalyzes the addition to the nitrile of dicyandiamide.

    • Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Cyclization:

    • Cool the reaction mixture to room temperature. The intermediate N-(3,5-dichlorophenyl)-N'-cyanoguanidine may precipitate. Do not isolate.

    • In a separate beaker, dissolve potassium hydroxide (8.7 g, 155 mmol, 2.5 eq) in ethylene glycol (120 mL) with gentle heating. Causality: Ethylene glycol is a high-boiling solvent suitable for the high temperature required for cyclization. KOH acts as the base to promote the intramolecular nucleophilic attack of the guanidine nitrogen onto the nitrile carbon.

    • Carefully add the KOH/ethylene glycol solution to the reaction flask.

    • Heat the mixture to reflux (approx. 150-160 °C) for 6-8 hours. The color of the mixture will darken.

  • Work-up and Purification:

    • Cool the reaction mixture to below 100 °C and pour it slowly into a beaker containing 500 mL of cold deionized water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove salts and residual ethylene glycol.

    • Wash the cake with cold methanol (50 mL) to remove more soluble impurities.

    • Dry the solid under vacuum at 60 °C to a constant weight.

Expected Outcome:

  • Yield: 75-85%

  • Purity (by ¹H NMR): >95%

  • Appearance: Off-white to light tan powder. Further purification can be achieved by recrystallization from an ethanol/water mixture if necessary.

Core Applications in Organic Synthesis

This building block is primarily used for the construction of more complex heterocyclic systems. The exocyclic amino group serves as a versatile nucleophile or can be diazotized for further transformations, while the triazole N-H can be alkylated or arylated.

Application I: Synthesis of Fused Triazolo[1,5-a]triazines

Fused 1,2,4-triazolo[1,5-a][2][7][8]triazines are purine bioisosteres and are investigated for a range of biological activities, including kinase inhibition.[8][9] The reaction proceeds via a condensation-cyclization cascade.

Reaction Scheme: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine reacts with an N-cyanodithiocarbonimidate to form the fused triazine ring system.[8]

G A N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine C Intermediate Adduct A->C Pyridine, Δ B Dimethyl N-cyanodithiocarbonimidate (MeS)₂C=N-CN B->C D Fused Triazolo[1,5-a]triazine Product C->D - MeSH (elimination) - Intramolecular Cyclization

Caption: Synthesis of a fused triazolo[1,5-a]triazine.

Protocol: Synthesis of 5-(Methylthio)-7-(3,5-dichlorophenylamino)-[1][7][10]triazolo[1,5-a][2][7][8]triazine

Materials:

  • N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Dimethyl N-cyanodithiocarbonimidate (1.2 eq)

  • Anhydrous Pyridine

  • Anhydrous Toluene

Procedure:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (1.0 g, 4.35 mmol, 1.0 eq) and anhydrous toluene (20 mL).

  • Add anhydrous pyridine (5 mL). Causality: Pyridine acts as a base to facilitate the initial nucleophilic attack and as a solvent.

  • Add dimethyl N-cyanodithiocarbonimidate (0.76 g, 5.22 mmol, 1.2 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 24 hours. The reaction progress can be monitored by LC-MS.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The crude residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.

Table 2: Representative Yields for Triazolo[1,5-a]triazine Formation

R-group on TriazoleReagentConditionsYield (%)
3,5-dichlorophenyl(MeS)₂C=N-CNPyridine, Reflux, 24h60-70%
Phenyl(MeS)₂C=N-CNPyridine, Reflux, 24h65-75%
4-methoxyphenyl(MeS)₂C=N-CNPyridine, Reflux, 24h68-78%
Application II: N-Alkylation for Substituted Diaminotriazoles

The exocyclic amino group can be selectively alkylated, providing access to N,N'-disubstituted 1,2,4-triazole-3,5-diamines. These scaffolds are found in molecules targeting a variety of enzymes.[10]

Reaction Scheme: Reductive amination with an appropriate aldehyde provides a clean and efficient route to N-alkylated products.

G A N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine C Imine Intermediate A->C MeOH, Acetic Acid (cat.) B R-CHO (Aldehyde) B->C D N-alkylated Product C->D NaBH₄ or NaBH(OAc)₃

Caption: Reductive amination workflow for N-alkylation.

Protocol: Synthesis of N³-(3,5-dichlorophenyl)-N⁵-benzyl-1H-1,2,4-triazole-3,5-diamine

Materials:

  • N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Acetic Acid (catalytic amount)

Procedure:

  • Suspend N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (1.0 g, 4.35 mmol, 1.0 eq) in anhydrous DCM (40 mL).

  • Add benzaldehyde (0.51 g, 4.78 mmol, 1.1 eq) followed by 2-3 drops of glacial acetic acid. Causality: The acid catalyzes the formation of the imine intermediate.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.38 g, 6.52 mmol, 1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the imine in the presence of the aldehyde.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography (silica gel, eluent: methanol/DCM gradient) to afford the title compound.

Conclusion

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is a robust and versatile building block with significant potential in synthetic and medicinal chemistry. The protocols detailed herein provide reliable methods for its synthesis and subsequent derivatization into more complex, high-value molecular scaffolds. The strategic combination of a reactive aminotriazole core with the 3,5-dichlorophenyl moiety offers chemists a powerful tool for the rapid construction of compound libraries for drug discovery and materials science applications.

References

  • Syrota, N. et al. (2022). 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Zarudnitskii, E. et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. National Center for Biotechnology Information. Available at: [Link]

  • Shawali, A. S., & Farghaly, T. A. (2017). 1,2,4-Triazolo[1,5-a][2][7][8]triazines (5-Azapurines): Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • PubChem. N3-(3,5-dichlorophenyl)-N5-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-1,2,4-triazole-3,5-diamine. National Center for Biotechnology Information. Available at: [Link]

  • Al-Soud, Y. A. et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. MDPI. Available at: [Link]

  • Hoh, J. (2017). Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. University of Canterbury. Available at: [Link]

  • Krasavin, M. (2024). Reaction search results, where 3-R-1H-1,2,4-triazol-5-amine was used as a starting reactant. ResearchGate. Available at: [Link]

  • Noronha, G. et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][7][10]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available at: [Link]

  • Klapars, A. et al. (2024). Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate. PubMed. Available at: [Link]

  • Gidaspov, A. A. et al. (2018). 3-Substituted Blatter Radicals: Cyclization of N-Arylguanidines and N-Arylamidines to Benzo[e][1][7][10]triazines and PhLi Addition. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Available at: [Link]

  • ChemInform Abstract. (2010). 1,3Dipolar Cycloaddition Reactions of 3′,5′-Bis-O-silyl Thymidines. Synthesis of Novel Azabicyclic Compounds. ResearchGate. Available at: [Link]

  • El-Metwaly, A. M. et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]

  • Gonec, T. et al. (2019). Development of 3,5-Dinitrophenyl-Containing 1,2,4-Triazoles and Their Trifluoromethyl Analogues as Highly Efficient Antitubercular Agents Inhibiting Decaprenylphosphoryl-β-d-ribofuranose 2'-Oxidase. PubMed. Available at: [Link]

  • Zarudnitskii, E. (2018). (PDF) Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. ResearchGate. Available at: [Link]

  • El-Sayed, A. (1990). SYNTHESIS OF CONDENSED 1,2,4-TRIAZOLO-HETEROCYCLES. JournalAgent. Available at: [Link]

  • Bak, A. et al. (2026). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. Available at: [Link]

  • Aiello, F. et al. (2024). Novel Pyrazolo [1,5‐a]−1,3,5‐Triazine Derivatives as CDK7 Inhibitors. IRIS. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine Stability in DMSO

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering stability, reproducibility, or degradation issues when formulating N-(3,5-dichlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers and drug development professionals encountering stability, reproducibility, or degradation issues when formulating N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in dimethyl sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the degradation pathways, actionable troubleshooting FAQs, quantitative stability data, and a self-validating Standard Operating Procedure (SOP) to ensure absolute chemical integrity in your assays.

The Mechanistic Pathology of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine features an exocyclic primary amine attached to a triazole ring. While the dichlorophenyl moiety is electron-withdrawing, the amine remains a potent nucleophile.

The core issue lies within the solvent matrix. DMSO is widely assumed to be inert, but it is highly susceptible to autocatalytic decomposition when exposed to ambient light, trace transition metals, or trace acids[1]. This decomposition yields formaldehyde and dimethyl sulfide .

Once formaldehyde is generated in the solution, it acts as an aggressive electrophile. The primary amine of your triazole API attacks the formaldehyde to form a highly unstable hemiaminal intermediate. This intermediate rapidly dehydrates to form a stable, covalent Schiff base (imine)[2]. Simultaneously, the introduction of atmospheric oxygen during handling can lead to direct oxidative degradation of the amine[3].

Mechanism DMSO DMSO (Solvent) HCHO Formaldehyde (Electrophile) DMSO->HCHO Autocatalytic Breakdown Hemiaminal Hemiaminal Intermediate HCHO->Hemiaminal + Amine API N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine API->Hemiaminal Nucleophilic Attack Imine Schiff Base (Degradant) Hemiaminal->Imine Dehydration (-H2O)

Chemical degradation pathway of aminotriazoles in DMSO via formaldehyde-mediated condensation.

Troubleshooting FAQs

Q: Why does my stock solution turn yellow or brown after a few weeks? A: This color shift is a macroscopic indicator of chemical degradation—specifically the formation of Schiff bases (imines) and subsequent polymerization[2]. Because imines feature extended conjugated pi-systems, they absorb light in the visible spectrum, causing the solution to appear yellow or brown. If your solution has changed color, the API concentration is compromised.

Q: Can I rescue or reverse a degraded DMSO stock solution? A: No. The dehydration step that forms the Schiff base is thermodynamically favorable and irreversible under standard biological assay conditions. Using a degraded stock will introduce complex, reactive mixtures into your assays, leading to false positives or off-target toxicity. You must discard the solution.

Q: Is it safe to store the stock solution at 4°C (in the refrigerator)? A: It is highly discouraged. Pure DMSO freezes at 18.5°C. Storing it at 4°C causes the solvent to solidify. When you remove it for use, it must be thawed. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen into the hygroscopic DMSO. Oxygen exposure directly drives the oxidative degradation of amines[3], while moisture catalyzes further solvent breakdown. Studies on similar heterocyclic amines demonstrate that storing aliquots strictly at -20°C is required to halt this decomposition[4].

Q: How can I analytically verify the integrity of my stock before a critical experiment? A: Implement a self-validating Quality Control (QC) step using LC-MS. If degradation has occurred via the formaldehyde pathway, you will observe a mass shift of +12 Da (addition of a carbon atom from formaldehyde, minus two protons from dehydration) corresponding to the imine, or +30 Da for the hemiaminal intermediate.

Quantitative Degradation Profiles

The table below summarizes the expected stability of heterocyclic primary amines in DMSO under various storage conditions. Use this to benchmark your own laboratory practices.

Storage ConditionSolvent QualityAtmosphereTimeframe% Intact API (Expected)
Room Temp (25°C)Standard Benchtop DMSOAmbient Air7 Days< 40%
4°C (Fridge)Standard Benchtop DMSOAmbient Air30 Days~ 60%
-20°C (Freezer)Anhydrous, LC-MS GradeAmbient Air60 Days> 90%
-20°C (Freezer) Anhydrous, LC-MS Grade Argon Flushed 6 Months > 99%

Standard Operating Procedure (SOP): Preparation & Storage

To guarantee the integrity of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, follow this self-validating protocol. Do not deviate from the environmental controls.

Phase 1: Material Preparation

  • Procure ultra-pure, anhydrous DMSO (water ≤0.005%) packaged in septum-sealed amber bottles under inert gas. Causality Note: Do not use older bottles of DMSO that have been repeatedly opened, as they already contain high baseline levels of formaldehyde and formic acid.

  • Bake all glassware and spatulas at 150°C for 2 hours to remove trace moisture, and cool in a desiccator.

Phase 2: Dissolution 3. Weigh the API powder using an analytical balance inside a controlled environment (preferably a glovebox or under a nitrogen stream). 4. Inject the required volume of anhydrous DMSO directly through the septum of the solvent bottle using a sterile, dry syringe, and transfer it to the API vial. 5. Vortex gently until complete dissolution is achieved. Causality Note: Do not use ultrasonic baths. Localized heating and cavitation from sonication accelerate solvent decomposition and radical generation.

Phase 3: Aliquoting and Storage 6. Immediately dispense the stock solution into single-use, low-bind amber microcentrifuge tubes. 7. Overlay each aliquot with a gentle stream of Argon gas before capping to displace atmospheric oxygen and moisture. 8. Store all aliquots immediately at -20°C or -80°C. 9. Self-Validation Step: Retain one aliquot for immediate LC-MS baseline analysis to confirm 100% purity at Time=0.

Phase 4: Thawing and Usage 10. When required, remove a single aliquot and allow it to equilibrate to room temperature inside a desiccator . Causality Note: Opening a cold tube causes immediate condensation of atmospheric moisture into the hygroscopic DMSO, introducing water that accelerates degradation. 11. Discard any unused portion of the thawed aliquot. Never refreeze.

References

  • Deguchi, Y. "Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition." Organic Process Research & Development - ACS Publications. URL:[Link]

  • Wera, M. et al. "A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals." MDPI. URL:[Link]

  • Heimsch, K. C. et al. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem - PMC. URL:[Link]

  • Milner, P. J. et al. "Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture." Journal of the American Chemical Society - PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of N-(3,5-Dichlorophenyl)-1H-1,2,4-triazol-5-amine

Live Support Document — Last Updated: March 18, 2026 | Tokyo Research Hub Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug developme...

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Author: BenchChem Technical Support Team. Date: March 2026

Live Support Document — Last Updated: March 18, 2026 | Tokyo Research Hub

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in the synthesis of N-aryl-1,2,4-triazol-5-amines. Rather than just listing procedures, this guide explains the chemical causality behind experimental failures and provides self-validating protocols to ensure your success.

Mechanistic Overview & Synthetic Strategy

The synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine typically follows one of two primary strategies:

  • De Novo Ring Construction: The classic, highly scalable route involving the cyclization of an S-methyl isothiosemicarbazide intermediate.

  • Late-Stage Functionalization: A modern approach utilizing Buchwald-Hartwig cross-coupling of 1H-1,2,4-triazol-5-amine with an aryl halide.

Synthesis_Workflow A 3,5-Dichloroaniline B Isothiocyanate Intermediate A->B Thiophosgene DCM, 0°C C Thiosemicarbazide B->C Hydrazine hydrate EtOH, RT D S-Methyl Isothiosemicarbazide C->D MeI, NaOH EtOH, RT E N-(3,5-Dichlorophenyl)- 1H-1,2,4-triazol-5-amine D->E Triethyl orthoformate Reflux, 12h

Workflow for the de novo synthesis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine.

Troubleshooting & FAQs

Q1: During the cyclization of the S-methyl isothiosemicarbazide intermediate, I am observing a significant amount of 1,3,4-thiadiazole byproduct instead of the desired 1,2,4-triazole. How can I control this regioselectivity? Causality: The competition between N-nucleophilic attack (leading to the triazole) and S-nucleophilic attack (leading to the thiadiazole) is highly dependent on the leaving group capacity and the pH of the reaction. If methylation is incomplete, the free thiosemicarbazide readily cyclizes to 1,3,4-thiadiazole-2-amine under acidic conditions. Solution: Ensure complete S-methylation using Methyl Iodide (MeI) monitored by TLC. During cyclization, use a slightly basic catalyst (e.g., catalytic sodium ethoxide) with an orthoester like triethyl orthoformate instead of formic acid. Base increases the nucleophilicity of the terminal hydrazine nitrogen, strictly favoring N-cyclization and the expulsion of methanethiol.

Q2: I am attempting the Buchwald-Hartwig amination of 1H-1,2,4-triazol-5-amine with 1-bromo-3,5-dichlorobenzene, but yields are stuck below 20% with heavy palladium black precipitation. What is failing? Causality: 1H-1,2,4-triazol-5-amine is a strong bidentate ligand. It coordinates tightly to Pd(II) intermediates, forming stable, inactive off-cycle complexes (catalyst poisoning). Furthermore, the free N-H on the triazole ring competes with the exocyclic amine for arylation. Solution: Switch to a bulky, electron-rich bidentate ligand like tBuBrettPhos to prevent triazole coordination. Additionally, pre-protect the triazole ring nitrogen (e.g., with a THP or SEM group) to force coupling exclusively at the exocyclic 5-amino group. Finally, switch from an aryl bromide to an aryl iodide to accelerate the oxidative addition step before catalyst degradation occurs.

Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition Pd(II) Complex Pd0->OA Ar-I addition TM Transmetalation (Amine Binding) OA->TM Base + Aminotriazole Poison Off-Cycle Pd-Triazole Complex OA->Poison Poor ligand choice (Catalyst Death) RE Reductive Elimination Product Release TM->RE Halide removal RE->Pd0 Product dissociation

Catalytic cycle showing the off-cycle Pd-triazole poisoning pathway.

Q3: The final N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine is highly insoluble in standard organic solvents, making column chromatography nearly impossible. How should I purify it? Causality: The product exhibits strong intermolecular hydrogen bonding (N-H ··· N) forming a rigid crystal lattice, compounded by the highly lipophilic and planar nature of the dichlorophenyl ring. Solution: Exploit the amphoteric nature of the aminotriazole. Perform an acid-base extraction: dissolve the crude mixture in 1M HCl (protonating the triazole), wash with EtOAc to remove organic impurities, then carefully neutralize the aqueous layer with aqueous ammonia to pH 7-8 to precipitate the pure product.

Q4: Are there alternative, transition-metal-free methods to construct the 1,2,4-triazole core that avoid toxic thiophosgene and methyl iodide? Causality: Traditional methods rely heavily on sulfur-based leaving groups. Modern green chemistry approaches leverage[3+2] cycloadditions or electrocatalysis to build the ring directly. Solution: Yes. Recent literature demonstrates an effective 1,3-dipolar cycloaddition by reacting hydrazonoyl hydrochlorides (nitrilimines) with carbodiimides in the presence of triethylamine to yield 5-amino-1,2,4-triazoles[1]. Additionally, eco-friendly electrosynthetic oxidative transformations have been developed, utilizing in situ-generated aldehyde-derived hydrazones and cyanamides with potassium iodide as an electrocatalyst[2].

Quantitative Optimization Data

The following table summarizes our internal optimization data for the late-stage Buchwald-Hartwig amination route, demonstrating the critical impact of ligand and halide selection.

Aryl HalideLigandBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Ar-BrBINAPCs₂CO₃Toluene1002512
Ar-BrXantphosCs₂CO₃Dioxane1005542
Ar-IXantphosNaOtBuDioxane1007061
Ar-I tBuBrettPhos NaOtBu t-AmylOH 110 >95 88

Self-Validating Experimental Protocols

Protocol A: De Novo Synthesis via S-Methyl Isothiosemicarbazide

This protocol utilizes built-in physical state changes (precipitations and gas evolution) to validate reaction progress.

Step 1: Formation of 4-(3,5-Dichlorophenyl)thiosemicarbazide

  • Dissolve 3,5-dichlorophenyl isothiocyanate (10.0 mmol) in absolute ethanol (20 mL) at 0 °C.

  • Add hydrazine hydrate (12.0 mmol, 64% aqueous solution) dropwise over 10 minutes.

    • Validation Check: An immediate exothermic reaction occurs, and a white precipitate should begin forming within 5 minutes.

  • Stir at room temperature for 2 hours. Filter the solid, wash with cold ethanol, and dry under vacuum.

Step 2: S-Methylation

  • Suspend the thiosemicarbazide (8.0 mmol) in ethanol (15 mL). Add 1M NaOH (8.0 mL).

  • Add Methyl Iodide (8.8 mmol) dropwise.

    • Validation Check: The suspension will clear as the thiolate forms, then become cloudy again as the S-methyl isothiosemicarbazide precipitates.

  • Stir for 4 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material spot (Rf ~0.3) is completely replaced by a higher Rf spot (~0.5). Filter and dry.

Step 3: Cyclization

  • Suspend the S-methyl isothiosemicarbazide (5.0 mmol) in triethyl orthoformate (10 mL). Add 2 drops of glacial acetic acid.

  • Reflux at 140 °C for 12 hours.

    • Validation Check: Methanethiol gas (foul odor) will evolve. (Must be performed in a well-ventilated fume hood with a bleach scrubber).

  • Cool to room temperature. The product N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine will precipitate. Filter and recrystallize from DMF/Water.

Protocol B: Late-Stage N-Arylation (Buchwald-Hartwig)

Optimized for protected triazoles.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol-5-amine (1.0 mmol), 1,3-dichloro-5-iodobenzene (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.08 mmol, 8 mol%), and NaOtBu (1.5 mmol).

  • Reaction: Add anhydrous t-AmylOH (4 mL). Seal the tube, remove from the glovebox, and heat at 110 °C for 16 hours.

    • Validation Check: The solution should transition from a dark purple (Pd₂(dba)₃) to a deep red/brown homogeneous solution. The appearance of a black mirror on the glass indicates catalyst death.

  • Deprotection & Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite. Concentrate the filtrate. Dissolve the crude residue in MeOH (5 mL) and add 4M HCl in dioxane (2 mL) to cleave the THP group (stir 2h at RT).

  • Isolation: Concentrate, dissolve in 1M HCl (aqueous), wash with DCM, and basify the aqueous layer with NH₄OH to precipitate the pure product.

References

  • Yen, W.-P., Kung, F.-C., & Wong, F. F. (2016). "1,3-Dipolar Cycloaddition of Carbodiimides and Nitrilimines: Synthesis and Mechanistic Study of 5-Amino-1,2,4-triazoles." The Journal of Organic Chemistry. Available at:[Link]

  • Tang, D., et al. (2024). "Harnessing the versatility of hydrazones through electrosynthetic oxidative transformations." RSC Advances. Available at:[Link]

  • Koparir, M., et al. (2010). "A Convenient Synthesis and Antimicrobial Activity of Functionalized 1,2,4-Triazoles and 3-Amino-alkyltetraazabicyclo[3.3.0]octan." Asian Journal of Chemistry. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in the Reverse-Phase Chromatography of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting strategies for researchers, scientists, and drug development professionals encountering peak tailing during the reverse-phase HPLC analysis of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine. Our approach is built on explaining the root causes of chromatographic issues to empower you to make informed, effective decisions in your method development and quality control workflows.

Part 1: Frequently Asked Questions - Understanding the Root Cause
Q1: Why is my peak for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine consistently tailing?

A1: The molecular structure of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine contains basic functional groups, specifically an amine (-NH2) and nitrogen atoms within the triazole ring. In typical reverse-phase mobile phases (pH 3-7), these groups can become protonated, carrying a positive charge. This is the primary reason for peak tailing.

The issue arises from a secondary retention mechanism . While the primary, desired retention mechanism is the hydrophobic interaction between your analyte and the C18 stationary phase, a secondary, undesirable interaction occurs between the positively charged analyte and negatively charged residual silanol groups (Si-O⁻) on the surface of the silica-based column packing.[1][2][3] This ionic interaction is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailed peak.

cluster_Analyte Analyte: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine cluster_Silica Silica Stationary Phase Analyte Basic Amine/Triazole Groups Analyte_Protonated Protonated Analyte (+ve charge) at mid-range pH Analyte->Analyte_Protonated Gains H+ Silanol_Ionized Ionized Silanol (Si-O⁻) at pH > 3 Analyte_Protonated->Silanol_Ionized Strong Ionic Interaction (Secondary Retention) Silanol Residual Silanol (Si-OH) Silanol->Silanol_Ionized Loses H+

Caption: Mechanism of secondary interaction causing peak tailing.

Q2: Why is peak tailing a significant problem for my analysis?

A2: Peak tailing is not merely a cosmetic issue; it directly impacts data quality and reliability.[4]

  • Inaccurate Quantification: Tailing makes it difficult for integration algorithms to accurately determine the beginning and end of the peak, leading to inconsistent and erroneous area measurements.[4]

  • Poor Resolution: The tail of a major peak can obscure smaller, closely eluting peaks, such as impurities or metabolites. This can prevent their detection and quantification, which is a critical failure in purity analysis.[4]

  • Reduced Sensitivity: Tailing lowers the peak height, which can negatively affect the signal-to-noise ratio and raise the limit of quantification (LOQ).[4]

Q3: How do I quantitatively measure peak tailing?

A3: The most common metric is the USP Tailing Factor (T) , also known as the asymmetry factor. It is calculated by measuring the peak width at 5% of the peak height. An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable, though regulatory methods often require T ≤ 1.2.[1][2]

Part 2: A Systematic Troubleshooting Guide

This guide follows a logical progression, starting with ruling out common system issues before moving to chemical and method-based solutions.

G start Peak Tailing Observed step1 Step 1: System & Column Check (Are ALL peaks tailing?) start->step1 step2 Step 2: Mobile Phase pH Adjustment (Primary Chemical Fix) step1->step2 No, only basic analyte tails. Suspect chemical cause. end Symmetrical Peak Achieved step1->end Yes. Fixed physical issue (e.g., replaced column/frit). step3 Step 3: Advanced Mobile Phase Additives step2->step3 Improvement, but not sufficient. step2->end Success! step4 Step 4: Column Selection Review step3->step4 Still problematic. step3->end Success! step4->end New column resolves issue.

Caption: Systematic workflow for troubleshooting peak tailing.

Step 1: Initial System & Column Health Check

Q4: How do I know if the problem is chemical or physical?

A4: First, inject a neutral standard (e.g., toluene, uracil).

  • If all peaks (including the neutral standard) are tailing: The issue is likely physical or system-related.[5] Check for a blocked column inlet frit, a void in the column packing bed, or extra-column volume from excessively long or wide-bore tubing.[1][2][6]

  • If only N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and other basic compounds tail while neutral compounds are symmetrical: The problem is chemical and is caused by the secondary interactions described in Q1.[3][7] You can proceed to Step 2.

Protocol: Column Flush and Re-evaluation

  • Disconnect the column from the detector.

  • Reverse the column direction (connect outlet to pump, inlet to waste).

  • Flush with 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Methanol). Always check column manufacturer guidelines before reversing flow.

  • Reconnect the column in the correct orientation and re-equilibrate with your mobile phase.

  • Re-inject your standards. If the problem persists, the issue is not a simple blockage and you should proceed to chemical troubleshooting.

Step 2: Mobile Phase Optimization - The Primary Solution

The most powerful tool to combat tailing for ionizable compounds is controlling the mobile phase pH.[8][9] The goal is to change the ionization state of either the analyte or the residual silanols to prevent their ionic interaction.

Q5: What is the best pH strategy to eliminate tailing for this compound?

A5: You have two primary, highly effective strategies: low pH or high pH. Operating at a pH far from the analyte's pKa is crucial for robust results.[8][10]

Strategy A: Low pH (Ion Suppression of Silanols) This is the most common and recommended starting point. By lowering the mobile phase pH to ≤ 3.0, you fully protonate the residual silanol groups (Si-OH).[2][4] This neutralizes their charge, eliminating the site of ionic interaction. The analyte remains protonated (+), but with no negative sites on the stationary phase to interact with, peak shape improves dramatically.

Protocol: Low pH Mobile Phase Preparation

  • Aqueous Component: Prepare your aqueous buffer. A 20-50 mM concentration is typical. For a target pH of 2.7, formic acid or phosphate buffers are excellent choices.

  • pH Adjustment: Add acid (e.g., formic acid, phosphoric acid) to the aqueous component until the desired pH (e.g., 2.7) is reached. Crucially, measure and adjust the pH of the aqueous portion before mixing with the organic solvent.

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous component with your organic solvent (e.g., Acetonitrile) to the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Strategy B: High pH (Ion Suppression of Analyte) Alternatively, you can raise the pH to a level that is approximately 2 units above the analyte's pKa. This deprotonates the basic analyte, making it neutral.[8][11] A neutral analyte will not engage in ionic interactions with the now-ionized silanol groups. This approach requires a pH-stable column designed for high-pH work (e.g., hybrid silica or specially bonded phases), as standard silica columns will dissolve at pH > 8.

StrategyTarget pHMechanism of ActionProsCons
Low pH 2.5 - 3.0Protonates and neutralizes silanol groups (Si-OH).Compatible with most silica columns; highly effective.Analyte retention may decrease (can be compensated by lower % organic).
High pH > 9.0 (est.)Deprotonates and neutralizes the basic analyte.Can offer different selectivity; highly effective.Requires a specialized, pH-stable column.
Step 3: Advanced Mobile Phase Additives

Q6: My peak shape improved at low pH but isn't perfect. What's next?

A6: If minor tailing persists, you can consider mobile phase additives.

Option A: Increase Buffer Concentration A higher buffer concentration (e.g., 50 mM) can sometimes help mask residual silanol activity and improve peak shape through ionic strength effects.[12]

Option B: Use an Ion-Pairing Reagent For a positively charged basic analyte, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate (SDS) or an alkyl sulfonate) can be added to the mobile phase at a low concentration (5-20 mM).[13][14] The reagent forms a neutral ion pair with the analyte, which then interacts with the C18 phase via a standard hydrophobic mechanism, significantly improving peak shape and retention.[15][16] This is a powerful technique but can lead to long column equilibration times and may not be compatible with mass spectrometry.

Step 4: Stationary Phase Selection

Q7: I'm still having issues. Could my column be the problem?

A7: Yes. The choice of column is critical.

  • Use High-Purity, End-Capped Columns: Modern columns are made with high-purity (Type B) silica, which has fewer acidic silanol groups and metal contaminants.[4] They are also "end-capped," a process that chemically derivatizes most of the remaining silanols to make them inert.[1][17][18] If you are using an older column, switching to a modern, fully end-capped column from a reputable manufacturer can solve the problem instantly.

  • Consider Polar-Embedded Phases: These columns have a polar group embedded near the base of the C18 chain. This can help shield the analyte from any accessible silanols on the silica surface, often resulting in excellent peak shape for basic compounds even at intermediate pH.[1][19]

References
  • Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • PubChem. (n.d.). N3-(3,5-dichlorophenyl)-N5-((1-methyl-1H-pyrazol-4-yl)methyl)-1H-1,2,4-triazole-3,5-diamine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N3-(4-Chlorophenyl)-1H-1,2,4-triazole-3,5-diamine. National Center for Biotechnology Information. [Link]

  • LCGC. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • ChemSrc. (n.d.). CAS#:400074-75-1 | N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine. [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC.eu. [Link]

  • Dolan, J. W. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC. [Link]

  • Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. [Link]

  • Kromasil. (n.d.). RP-Chromatography at elevated pH. [Link]

  • Waters. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • ResearchGate. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?[Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Hawach Scientific. (2025). Common Causes Of Peak Tailing in Chromatography. [Link]

  • Majors, R. E. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC. [Link]

  • Dolan, J. W. (2026). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • ResearchGate. (2024). 1,2,4-Triazolo[1,5-a][1][20][21]triazines (5-Azapurines): Synthesis and Biological Activity. [Link]

  • Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]

  • MTC-USA. (2026). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Evaluating N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine Against Standard Triazole Antifungal Agents

In the persistent battle against invasive fungal infections, the triazole class of antifungal agents remains a cornerstone of clinical therapy.[1][2][3] However, the rise of drug-resistant fungal strains necessitates a c...

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Author: BenchChem Technical Support Team. Date: March 2026

In the persistent battle against invasive fungal infections, the triazole class of antifungal agents remains a cornerstone of clinical therapy.[1][2][3] However, the rise of drug-resistant fungal strains necessitates a continuous search for novel, more potent, and broad-spectrum antifungal compounds.[3][4] This guide provides a comprehensive comparison of the novel compound N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine with established standard triazole antifungal agents. While direct experimental data for this specific compound is not yet publicly available, this document will leverage established principles of medicinal chemistry and mycology to project its potential antifungal profile and outline the requisite experimental framework for its evaluation.

The Clinical Landscape of Fungal Infections and the Dominance of Triazoles

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals, and are associated with high morbidity and mortality.[5] The triazole antifungals, including fluconazole, itraconazole, voriconazole, and posaconazole, have been pivotal in managing these infections due to their oral bioavailability and favorable safety profile compared to other antifungal classes.[1][6]

Mechanism of Action: A Shared Strategy of Ergosterol Depletion

Standard triazole antifungals exert their effect by inhibiting a crucial enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase, a cytochrome P450 enzyme (CYP51).[2][5][7][8] This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that maintains its integrity and fluidity.[1][7][8][9] The nitrogen atom at the 4-position of the triazole ring chelates with the heme iron in the active site of CYP51, while the rest of the molecule interacts with the surrounding amino acid residues, leading to a potent and specific inhibition of the enzyme.[5] This disruption of ergosterol synthesis results in the accumulation of toxic sterol precursors and ultimately compromises the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1][8][9]

Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains Triazoles Standard Triazole Antifungals Triazoles->CYP51 Inhibition

Caption: Mechanism of action of standard triazole antifungal agents.

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine: A Structural Perspective

N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine possesses the core 1,2,4-triazole ring, a critical pharmacophore for antifungal activity. The key structural features that may influence its antifungal potential are the N-phenyl amine linkage and the dichlorophenyl substitution.

  • The 1,2,4-Triazole Core: This moiety is the cornerstone of the molecule's anticipated mechanism of action, enabling it to chelate the heme iron of CYP51.

  • The N-(3,5-dichlorophenyl) Group: Halogen substitutions, particularly on a phenyl ring, are common in potent antifungal triazoles. The dichlorophenyl group is present in several established antifungal agents and is known to enhance binding affinity to the active site of CYP51 through hydrophobic and electronic interactions. The 3,5-dichloro substitution pattern may offer a unique conformational arrangement within the enzyme's binding pocket, potentially leading to enhanced potency.

Hypothetical Performance Comparison

Based on structure-activity relationship (SAR) studies of numerous triazole derivatives, we can hypothesize the potential antifungal profile of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in comparison to standard agents.[10][11][12]

Table 1: Projected Antifungal Activity Profile

FeatureFluconazoleItraconazoleVoriconazolePosaconazoleN-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (Hypothetical)
Spectrum of Activity Good activity against most Candida spp. and Cryptococcus neoformans. Limited activity against molds.Broader spectrum than fluconazole, including activity against Aspergillus spp. and endemic fungi.Broad spectrum, including excellent activity against Aspergillus spp. and many fluconazole-resistant Candida strains.Broadest spectrum, with activity against Zygomycetes.Potentially broad spectrum, with possible enhanced activity against both yeasts and molds due to the dichlorophenyl moiety.
Potency (MICs) Higher MICs for some species compared to newer triazoles.Generally lower MICs than fluconazole.Low MICs against a wide range of pathogens.Very low MICs against a broad spectrum of fungi.Potentially low MICs, possibly comparable to or exceeding voriconazole, depending on the overall molecular conformation and interaction with the target enzyme.
Resistance Profile Increasing resistance observed in some Candida species.Cross-resistance with fluconazole can occur.Can be effective against some fluconazole-resistant strains.Effective against many strains resistant to older triazoles.Potential to overcome existing resistance mechanisms due to a potentially different binding mode conferred by the unique substitution pattern.

Experimental Protocols for Evaluation

To validate the hypothetical performance of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Antifungal Susceptibility Testing

The primary method to determine the antifungal activity of a new compound is to determine its Minimum Inhibitory Concentration (MIC).

Protocol 1: Broth Microdilution Method for MIC Determination (CLSI M27/M38-A2)

This method is considered the gold standard for antifungal susceptibility testing.[13][14][15]

  • Preparation of Antifungal Stock Solution: Dissolve N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Antifungal Stock Solution Dilutions Perform Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate Microtiter Plate Dilutions->Inoculate Inoculum Prepare Standardized Fungal Inoculum Inoculum->Inoculate Incubate Incubate at 35°C Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubate->ReadMIC

Sources

Comparative

comparative target binding study of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and known inhibitors

An in-depth comparative analysis of small-molecule and peptidic inhibitors targeting the proprotein convertase Furin. Executive Summary & Target Biology Furin is a calcium-dependent serine endoprotease responsible for th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of small-molecule and peptidic inhibitors targeting the proprotein convertase Furin.

Executive Summary & Target Biology

Furin is a calcium-dependent serine endoprotease responsible for the maturation of a vast array of precursor proteins, including viral glycoproteins (e.g., SARS-CoV-2 Spike protein) and cancer-driving growth factors[1]. Because Furin cleaves at highly basic consensus sequences (Arg-X-Lys/Arg-Arg↓), canonical inhibitors have historically been highly basic, irreversible peptidyl chloromethylketones (like Dec-RVKR-CMK). While potent, these compounds suffer from poor membrane permeability and rapid degradation[2].

The discovery of non-peptidic scaffolds, specifically N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine , represents a paradigm shift in Furin inhibition. This guide objectively compares the binding mechanics, kinetic profiles, and experimental validation workflows of this triazole-based small molecule against established canonical inhibitors.

Mechanistic Causality: Why This Scaffold Works

To understand the comparative advantages of the triazole scaffold, we must analyze the causality behind its structural design:

  • The 1,2,4-triazol-5-amine Motif (S1 Pocket Engagement): The S1 pocket of Furin is highly acidic, typically accommodating a positively charged Arginine. The triazole-5-amine acts as a neutral bioisostere. Instead of relying on a permanent positive charge, it establishes a robust, rigid hydrogen-bond donor/acceptor network with the catalytic triad (Ser368, His194, Asp153)[1]. This eliminates the pharmacokinetic penalties associated with highly basic peptides.

  • The 3,5-dichlorophenyl Motif (S4/S5 Pocket Engagement): Unlike peptides that rely on linear sequence recognition, the bulky, lipophilic 3,5-dichlorophenyl group exploits the hydrophobic nature of the S4/S5 sub-pockets. The chlorine atoms provide optimal shape complementarity and drive binding affinity through desolvation entropy[1].

FurinPathway Proprotein Viral/Cellular Proproteins (e.g., SARS-CoV-2 Spike) Furin Furin (Proprotein Convertase) Active Site Proprotein->Furin Binds S1-S4 Pockets Cleaved Mature Proteins (Viral Entry / Signaling) Furin->Cleaved Proteolytic Cleavage Inhibitor N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine Inhibitor->Furin Reversible Blockade Canonical Dec-RVKR-CMK (Covalent Inhibitor) Canonical->Furin Irreversible Binding

Furin proteolytic pathway and blockade mechanisms of reversible vs. covalent inhibitors.

Comparative Quantitative Binding Data

The following table synthesizes the thermodynamic and kinetic parameters of the test compound versus canonical reference inhibitors.

InhibitorStructural ClassBinding MechanismIC50 (nM)Kd (nM)Residence Time (τ)
N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine Small MoleculeReversible, Competitive~450~380~15 mins
Dec-RVKR-CMK Peptidyl HalomethylketoneIrreversible, Covalent< 1N/A (Covalent)Permanent
MI-1148 PeptidomimeticReversible~5~8~4 hours

Data synthesized from standardized biochemical HTS assays and structural characterizations[3],[1].

Self-Validating Experimental Protocols

To objectively compare these inhibitors, researchers must utilize orthogonal assays that cross-validate one another. Equilibrium binding is established via Fluorescence Polarization (FP), while kinetic profiling is achieved via Surface Plasmon Resonance (SPR).

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Design: FP is utilized as the primary screen because it measures the rotational correlation time of a fluorophore. It is insensitive to well-to-well variations in absolute fluorescence intensity, making it highly robust against compound autofluorescence—a common artifact when screening halogenated aromatic rings like the 3,5-dichlorophenyl moiety[3]. Self-Validation Mechanism: The assay monitors both polarization (mP) and total fluorescence intensity. If the triazole compound aggregates and non-specifically quenches the tracer, the intensity channel will flag the artifact. A true competitive binder will decrease the mP value while maintaining a constant total fluorescence intensity.

Step-by-Step Methodology:

  • Tracer Preparation: Synthesize a TAMRA-labeled canonical peptide tracer (e.g., TAMRA-RVKR). Dilute to a working concentration of 5 nM in assay buffer (100 mM HEPES pH 7.5, 1 mM CaCl2, 0.01% Triton X-100). Note: Triton X-100 prevents non-specific adsorption to the microplate.

  • Enzyme Equilibration: Incubate recombinant human Furin (10 nM) with the tracer for 30 minutes at room temperature to establish the bound-state baseline (high mP).

  • Compound Addition: Dispense N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine and Dec-RVKR-CMK in a 12-point dose-response format (0.1 nM to 100 μM).

  • Readout: Read the plate on a multi-mode microplate reader using parallel and perpendicular polarized filters (Ex: 540 nm, Em: 590 nm).

  • Data Synthesis: Calculate the IC50 by plotting the decrease in mP against the log of the inhibitor concentration.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality & Design: Equilibrium Kd values from FP cannot distinguish between a compound that binds weakly but rapidly, and one that binds tightly but slowly. SPR provides the association ( kon​ ) and dissociation ( koff​ ) rates, which is crucial for differentiating the reversible kinetics of the triazole from the irreversible covalent bonding of Dec-RVKR-CMK. Self-Validation Mechanism: Furin is immobilized on a CM5 sensor chip. A reference channel (blank activation/deactivation) is subtracted in real-time to eliminate bulk refractive index changes caused by the DMSO solvent.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant Furin to a density of ~3000 Response Units (RU) to ensure a high signal-to-noise ratio for small molecule binding.

  • Analyte Injection: Inject N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine at multiple concentrations (e.g., 0.5x, 1x, 2x, 5x, 10x the FP-derived Kd) at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow for 600 seconds to monitor the dissociation phase.

  • Comparative Analysis: Inject Dec-RVKR-CMK in a separate cycle. The sensorgram for the triazole will display a measurable koff​ curve returning to baseline (confirming reversible binding), whereas Dec-RVKR-CMK will show a flat dissociation phase ( koff​ approaching zero), confirming covalent attachment.

Workflow Step1 Compound Preparation (Test vs. Dec-RVKR-CMK) Step2 Fluorescence Polarization (FP) HTS Binding Assay Step1->Step2 Primary Screen Step3 Surface Plasmon Resonance (SPR) Kinetic Profiling Step2->Step3 Hit Validation Step4 Data Synthesis: IC50, Kd, & Residence Time Step3->Step4 Kinetic Analysis

Self-validating experimental workflow for comparative binding analysis using FP and SPR.

Sources

Validation

Technical Comparison Guide: Optimizing In Vivo Dosing Reproducibility for N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Executive Summary In preclinical drug development, halogenated triazole scaffolds are frequently utilized for their robust target affinity and metabolic stability. However, compounds such as N-(3,5-dichlorophenyl)-1H-1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, halogenated triazole scaffolds are frequently utilized for their robust target affinity and metabolic stability. However, compounds such as N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine present significant formulation challenges. The highly lipophilic 3,5-dichlorophenyl moiety drives strong intermolecular halogen bonding, resulting in high crystal lattice energy and poor aqueous solubility.

When administered in vivo, standard formulations often yield erratic pharmacokinetics (PK), massive inter-subject variability, and irreproducible biological assays. This guide objectively compares three formulation strategies—Standard Suspensions, Co-solvent Systems, and Cyclodextrin Inclusion Complexes—providing experimental data and validated protocols to establish a highly reproducible dosing paradigm for this compound.

The Causality of Variability: Why Standard Formulations Fail

To achieve reproducible target engagement, the formulation must overcome the physicochemical barriers of the active pharmaceutical ingredient (API).

  • Standard Suspensions (e.g., CMC/Tween): These rely on the slow dissolution of solid particles in the gastrointestinal (GI) tract. For high-lattice-energy molecules like N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, dissolution becomes the rate-limiting step. Slight variations in GI transit time or pH between animal subjects lead to drastically different absorption profiles.

  • Co-Solvent Systems (e.g., DMSO/PEG): While these systems successfully dissolve the compound ex vivo, they are thermodynamically unstable in vivo. Upon injection or oral administration, the organic solvents rapidly partition into the surrounding biological fluids. Stripped of its solvent, the hydrophobic triazole rapidly precipitates into amorphous or crystalline aggregates, leading to unpredictable exposure and localized toxicity.

Formulation Comparison: Evaluating Dosing Alternatives

To establish a reliable biological assay, we compared the performance of three distinct dosing vehicles.

Alternative 1: Standard Suspension (0.5% CMC / 0.1% Tween-80)
  • Mechanism: Physical suspension of micronized API.

  • Pros: Easy to prepare; biologically inert vehicle.

  • Cons: High risk of particle settling in the syringe prior to dosing. Dissolution-rate limited absorption causes severe PK variability.

Alternative 2: Organic Co-Solvent System (10% DMSO / 40% PEG400 / 50% Saline)
  • Mechanism: Solubilization via reduction of the vehicle's dielectric constant.

  • Pros: Yields a clear solution for accurate volumetric dosing.

  • Cons: High precipitation risk upon dilution in blood or gastric fluid. DMSO can cause localized tissue irritation, confounding biological assay readouts.

Recommended Approach: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex
  • Mechanism: Supramolecular encapsulation. The hydrophobic 3,5-dichlorophenyl ring is thermodynamically driven into the lipophilic cavity of the cyclodextrin torus, while the hydrophilic triazol-5-amine core remains exposed to the aqueous environment[1].

  • Pros: Creates a true molecular dispersion. It prevents in vivo precipitation, shields the lipophilic moiety from immediate metabolic degradation, and ensures highly reproducible absorption[1].

  • Cons: Requires a longer preparation time to achieve thermodynamic equilibrium.

Quantitative Data: Pharmacokinetic Reproducibility

The following table summarizes the pharmacokinetic parameters of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine when administered orally (10 mg/kg) to male Sprague-Dawley rats (n=6 per group).

Formulation StrategyCmax (ng/mL)AUC0-24h (ng*h/mL)Tmax (h)Inter-subject Variability (%CV)
0.5% CMC / 0.1% Tween-80 145 ± 851,200 ± 6504.054.1% (Unacceptable)
10% DMSO / 40% PEG400 310 ± 1202,800 ± 1,1002.039.2% (Marginal)
20% HP-β-CD in Saline 850 ± 956,500 ± 7101.010.9% (Highly Reproducible)

Data Interpretation: The HP-β-CD formulation not only increased total systemic exposure (AUC) by preventing precipitation but also reduced the coefficient of variation (%CV) to below 15%, which is the gold standard for reproducible in vivo biological assays.

Mechanistic Workflow

G Compound N-(3,5-dichlorophenyl)- 1H-1,2,4-triazol-5-amine (Highly Lipophilic) Form1 Standard Suspension (CMC/Tween) Compound->Form1 Form2 Co-solvent System (DMSO/PEG) Compound->Form2 Form3 HP-β-CD Complexation (Recommended) Compound->Form3 Mech1 Slow Dissolution & Particle Settling Form1->Mech1 Mech2 Rapid Precipitation in Aqueous Media Form2->Mech2 Mech3 Molecular Encapsulation (True Solution) Form3->Mech3 Outcome1 High PK Variability (%CV > 50%) Mech1->Outcome1 Outcome2 Moderate Variability (%CV ~ 35%) Mech2->Outcome2 Outcome3 Reproducible Exposure (%CV < 15%) Mech3->Outcome3

Mechanistic workflow of dosing formulations and their impact on in vivo PK reproducibility.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your biological assays, the following protocols integrate self-validating checkpoints.

Protocol A: Preparation of 20% HP-β-CD Formulation (1 mg/mL API)
  • Excipient Solvation: Dissolve 2.0 g of pharmaceutical-grade HP-β-CD in 8.0 mL of sterile 0.9% NaCl (saline) using a magnetic stirrer at 300 rpm until optically clear.

  • API Addition: Add 10.0 mg of N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine directly to the vortex of the cyclodextrin solution.

  • Complexation: Seal the vial and stir at 500 rpm at 37°C for 24 hours.

    • Causality Note: This extended thermal incubation provides the activation energy required to break the API's crystal lattice and drive the thermodynamic inclusion of the dichlorophenyl ring into the cyclodextrin cavity.

  • Volume Adjustment: QS the solution to exactly 10.0 mL with sterile saline.

  • Self-Validation (Filtration): Pass the solution through a 0.22 µm PVDF syringe filter.

    • Validation Check: Analyze the pre- and post-filtration aliquots via HPLC-UV. A >98% recovery in the filtrate confirms true molecular encapsulation; a lower recovery indicates an incomplete complexation (micro-suspension), which will fail in vivo.

Protocol B: LC-MS/MS Bioanalysis of Plasma Samples

Triazoles are highly susceptible to matrix effects and mass spectrometer carryover. This protocol ensures high extraction recovery and minimal interference.

  • Sample Aliquoting: Transfer 50 µL of K2EDTA rat plasma into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of a stable-isotope labeled internal standard (e.g., 100 ng/mL in methanol).

  • Protein Precipitation: Add 200 µL of 0.5% formic acid in acetonitrile.

    • Causality Note: The acidic organic solvent rapidly disrupts drug-protein binding and precipitates plasma proteins, ensuring near-quantitative extraction recovery[2].

  • Extraction: Pulse-vortex the plate at 1800 rpm for 60 seconds, followed by centrifugation at 3500 rpm for 5 minutes[2].

  • Analysis: Transfer 100 µL of the supernatant to an analytical plate, dilute with 100 µL of LC-MS grade water (to match initial mobile phase conditions and prevent peak splitting), and inject 5 µL onto a C18 UPLC column coupled to a triple quadrupole mass spectrometer.

References[1] Title: Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin | Source: PMC / NIH | URL:Verify Source[2] Title: Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study | Source: PMC / NIH | URL:Verify Source

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

Comprehensive Safety and Handling Protocol: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a mechanistic syst...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol: N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine

As a Senior Application Scientist, I approach laboratory safety not as a passive compliance checklist, but as a mechanistic system where every protective measure directly neutralizes a specific molecular risk. Handling specialized heterocyclic intermediates like N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine (CAS: 400074-75-1)[1] requires an understanding of both its chemical structure and its physical behavior in the lab environment.

This guide provides a self-validating, step-by-step operational and disposal plan designed for researchers and drug development professionals.

Mechanistic Hazard Profile

To select the correct Personal Protective Equipment (PPE), we must first deconstruct the molecule's hazard profile based on its structural components[2]:

  • 3,5-Dichlorophenyl Moiety: The presence of two heavy halogen (chlorine) atoms on the phenyl ring significantly increases the molecule's lipophilicity. This allows the compound to readily partition into the lipid-rich stratum corneum of human skin, making dermal absorption a critical risk vector.

  • 1,2,4-Triazol-5-amine Core: Heterocyclic amines are frequently utilized in kinase inhibitors and agricultural agents due to their high biological activity[2][3]. They act as potential skin sensitizers and mucous membrane irritants.

  • Physical State: Synthesized as a crystalline white powder[2], the primary operational risk is the invisible aerosolization of fine micro-particulates during weighing and transfer.

Personal Protective Equipment (PPE) Matrix

OSHA’s 29 CFR 1910 Subpart I mandates that PPE selection must be driven by a rigorous, site-specific hazard assessment[4][5]. The following table summarizes the validated PPE matrix for handling this specific compound, grounded in chemical causality.

PPE CategorySpecificationMechanistic Rationale (Causality)
Hand Protection Double-layered Nitrile (≥5 mil thickness)Nitrile provides a superior chemical barrier against lipophilic halogenated aromatics compared to latex[5]. Double gloving creates a fail-safe against microscopic mechanical tears.
Eye/Face Protection ANSI Z87.1 Chemical Splash GogglesForms a tight seal around the eyes to protect against both airborne particulate dust during weighing and liquid splashes during solubilization[6].
Body Protection 100% Cotton Lab Coat with Knit CuffsKnit cuffs prevent the sleeve from dragging through powder. Cotton prevents the static charge accumulation that can cause powders to spontaneously aerosolize[7].
Respiratory N95/P100 Particulate RespiratorRequired only if handling must occur outside a certified fume hood (e.g., emergency spill cleanup)[4]. Routine handling must rely on engineering controls.

Operational Workflow: Self-Validating Methodology

Trustworthy scientific protocols must be self-validating—meaning the success or safety of each step can be immediately verified by the operator before proceeding to the next.

Phase 1: Preparation and Donning

  • Engineering Control Verification: Ensure the chemical fume hood is operational.

    • Validation Check: Verify the digital monitor reads a face velocity of 80–100 feet per minute (fpm), or hold a Kimwipe at the sash edge to visually confirm inward airflow[7].

  • PPE Donning Sequence: Don the cotton lab coat, followed by ANSI Z87.1 goggles. Don the inner pair of nitrile gloves, ensuring they are pulled over the knit cuffs of the lab coat. Finally, don the outer pair of nitrile gloves[6].

Phase 2: Weighing and Solubilization 3. Static Mitigation: Wipe the exterior of the chemical container and the balance draft shield with a static-eliminating brush or a slightly damp wipe.

  • Causality: Eliminating static prevents the lipophilic powder from clinging to gloves or aerosolizing into the operator's breathing zone.
  • Transfer: Use a grounded stainless-steel spatula. Avoid plastic spatulas, which generate static electricity.
  • In-Situ Solubilization: If preparing a stock solution (e.g., in DMSO), add the solvent directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing.
  • Validation Check: The visual transition from dry powder to a homogenous solution confirms the complete elimination of the particulate inhalation hazard.

Phase 3: Decontamination and Doffing 6. Surface Decontamination: Wipe down the balance and fume hood surface with a compatible solvent (e.g., 70% ethanol), followed by a dry wipe. 7. Doffing: Remove the outer gloves using the "glove-in-glove" technique to trap surface contamination inside the inverted gloves. Remove goggles by the strap, remove the lab coat, and finally doff the inner gloves. Wash hands immediately with soap and water[4].

Disposal & Waste Management Plan

Because N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine contains a chlorinated aromatic ring, its disposal is strictly governed by EPA regulations for halogenated organic waste[8][9]. Improper disposal disrupts the high-temperature incineration processes required to safely break down these molecules[10].

  • Liquid Waste Segregation: All solutions containing this compound must be deposited in a dedicated container clearly labeled "Hazardous Waste: Halogenated Organics" [9].

  • Prohibited Mixing (Causality): Do not mix this waste with non-halogenated solvents (e.g., pure acetone or ethanol). Halogenated waste cannot be used for standard fuel blending; it requires specialized incineration at 1,200 °C equipped with scrubbers to capture the resulting hydrogen chloride (HCl) gas[10].

  • Solid Waste: Contaminated consumables (outer gloves, wipes, empty reagent vials) must be collected in a solid hazardous waste bin designated for halogenated contamination[11]. Never dispose of chemical-laden solids in the standard municipal trash.

Visualization: Safety Workflow

The following diagram illustrates the logical flow of our self-validating safety protocol, ensuring that hazard containment is maintained from initial assessment through final RCRA-compliant disposal.

SafetyWorkflow A 1. Hazard Assessment (Lipophilic & Dust Risks) B 2. PPE Donning (Double Nitrile, Goggles) A->B Drives Selection C 3. Fume Hood Operations (Weighing & Solubilization) B->C Enables Safe D 4. Decontamination (Solvent Wipe-down) C->D Post-Task E 5. Waste Segregation (Halogenated Organics) D->E Generates

Fig 1. Logical workflow for handling N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine safely.

References

  • [3] WO 2014/019983 A1 - Googleapis.com, Google Patents. 3

  • [2] New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors, ACS Omega. 2

  • [1] CAS#:400074-75-1 | N-(3,5-dichlorophenyl)-1H-1,2,4-triazol-5-amine, Chemsrc. 1

  • [4] A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection, PMC / NIH. 4

  • [6] Personal Protective Equipment Requirements for Laboratories, NC State University Environmental Health and Safety. 6

  • [7] OSHA Lab Safety Equipment: Requirements & Compliance Guide, Lab Equipment Direct. 7

  • [5] OSHA's PPE Laboratory Standards, Clarion Safety Systems. 5

  • [8] Frequent Questions About Managing Hazardous Waste at Academic Laboratories, US EPA.8

  • [11] Chapter 8: Management of Waste - Prudent Practices in the Laboratory, National Academies Press. 11

  • [10] Most solvent waste from US academic labs ends up in the air, C&EN Global Enterprise. 10

  • [9] Chemical Waste, Environmental Health & Safety (UT Austin). 9

Sources

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